3-Dehydro Retinol Acetate-d3
描述
Structure
3D Structure
属性
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPNTWPSTBQDNM-FKCFSCDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C=CCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Deuterium Incorporation
Stereoselective Synthesis of 3-Dehydro Retinol (B82714) Acetate-d3 Precursors
Building the carbon skeleton with deuterium (B1214612) already in place is a primary strategy for producing specifically labeled molecules. This approach relies on stereoselective reactions that can control the geometry of newly formed double bonds while incorporating deuterium from isotopically labeled reagents.
The Horner-Wadsworth-Emmons (HWE) reaction, a widely used variant of the Wittig reaction, is particularly effective for the synthesis of polyenes like retinoids. This reaction involves a stabilized phosphonate (B1237965) ylide reacting with an aldehyde or ketone to form an alkene, typically with high E-selectivity (trans).
To introduce deuterium, a deuterated phosphonate ester can be used. For instance, the synthesis of a key side-chain precursor can be achieved by reacting a deuterated phosphonate ylide with a suitable aldehyde component. The mechanism involves the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon, leading to an intermediate that eliminates a phosphate ester to form the double bond. The use of stabilized ylides favors the formation of the thermodynamically more stable E-alkene, which is crucial for the correct geometry of the retinoid side chain.
Table 1: Comparison of Wittig-Type Reactions for Alkene Synthesis
| Reaction | Phosphorus Reagent | Ylide Type | Typical Selectivity | Byproduct |
| Wittig Reaction | Phosphonium (B103445) Salt | Unstabilized or Stabilized | Z-selective (unstabilized), Mixture or E-selective (stabilized) | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Phosphonate Ester | Stabilized | Highly E-selective | Water-soluble phosphate ester |
| Horner-Wittig Reaction | Phosphine Oxide | Anion | Z- or E-selective | Phosphinate salt |
Directed aldol reactions offer a powerful method for controlling the regioselectivity of C-C bond formation, which can be adapted for position-specific deuteration. Unlike standard crossed aldol reactions that can yield a mixture of four products, directed approaches involve the pre-formation of a specific enolate under kinetic control. chemistrysteps.comyoutube.com
This is typically achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to completely and irreversibly convert one carbonyl compound into its enolate. chemistrysteps.com This pre-formed enolate can then be reacted with a second carbonyl compound (the electrophile). To incorporate deuterium, either the enolate precursor or the electrophile can be deuterated at a specific position. For example, a deuterated ketone can be converted to its enolate and reacted with a non-deuterated aldehyde, thereby ensuring the deuterium is located specifically alpha to the carbonyl in the resulting aldol adduct. This adduct can then be carried forward to construct the larger framework of the 3-Dehydro Retinol Acetate-d3 precursor.
Catalytic hydrogenation is a fundamental reaction for the stereoselective reduction of alkynes to alkenes. This method can be adapted to incorporate deuterium by using deuterium gas (D₂) or by hydrogenating a deuterated substrate. For instance, the synthesis of a (Z)-deuterated alkene precursor can be achieved by the reduction of a deuterated alkyne using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). uzh.ch This catalyst facilitates the syn-addition of hydrogen across the triple bond, resulting in the cis-(Z)-alkene. Conversely, using deuterium gas with a Lindlar catalyst on a non-deuterated alkyne would install two deuterium atoms across the newly formed double bond. This stereochemical control is essential for creating the correct isomeric form of the retinoid precursor. uzh.ch
Deuterium Exchange Reactions and Regioselectivity
An alternative to building the molecule from deuterated precursors is to perform a hydrogen-deuterium (H/D) exchange on a fully formed or late-stage intermediate. The primary challenge of this approach is achieving regioselectivity—the ability to exchange a specific hydrogen atom without affecting others.
Transition metal catalysts are highly effective for directing H/D exchange. For example, ruthenium and iridium-based catalysts can facilitate the exchange of protons for deuterons from an inexpensive source like heavy water (D₂O). rsc.orgresearchgate.net The regioselectivity is often achieved through the presence of a directing group (e.g., ketone, ester, pyridine) on the substrate. The catalyst coordinates to the directing group, delivering the deuterium to a specific nearby C-H bond, typically at the ortho-position in aromatic systems or alpha-positions to certain functional groups. rsc.orgnih.gov
More recently, photocatalytic methods have emerged as a powerful tool for highly regioselective H/D exchange. chemrxiv.org These reactions can use an organic photocatalyst and D₂O under light irradiation to target specific C(sp³)-H bonds, such as those adjacent to sulfur atoms, without affecting other potentially reactive sites. chemrxiv.org
Table 2: Methodologies for Regioselective H/D Exchange
| Method | Catalyst Type | Deuterium Source | Directing Factor | Key Advantage |
| Metal-Catalyzed Exchange | Ruthenium, Iridium | D₂O | Coordinating functional groups (ketones, esters, etc.) | High efficiency for specific positions (e.g., ortho- to directing group). rsc.org |
| Acid/Base-Catalyzed Exchange | Deuterated acids/bases | D₂O, Deuterated solvents | Acidity of C-H bond (e.g., alpha to carbonyl) | Simple conditions for activated C-H bonds. nih.gov |
| Photocatalytic Exchange | Organic Dyes (e.g., Thioxanthone) | D₂O | Substrate-catalyst electronic interaction | High regioselectivity for specific bond types (e.g., α-thio C-H). chemrxiv.org |
Optimization of Deuterium Incorporation Efficiency and Purity
A critical aspect of synthesizing deuterated compounds for pharmaceutical or research applications is ensuring high levels of deuterium incorporation and isotopic purity. The goal is to produce a final compound where the target position is occupied by deuterium in a very high percentage of the molecules, ideally greater than 98%.
Achieving near-quantitative deuteration at a specific site is synthetically demanding. Several challenges can compromise the isotopic purity of the final product:
Under-deuteration : Incomplete reactions can result in a mixture of deuterated and non-deuterated molecules. This necessitates the development of highly efficient labeling reactions or requires multiple reaction cycles.
Over-deuteration/Scrambling : Some catalytic methods, particularly those involving harsh conditions or highly active catalysts, can lead to deuterium incorporation at unintended positions. This "scrambling" of the isotope compromises the specificity of the labeled compound. acs.org
Purification and Analysis : Deuterated compounds and their non-deuterated counterparts are isotopic variants (isotopologues) with nearly identical physical properties. This makes their separation by standard chromatographic techniques extremely difficult or impossible. acs.org Therefore, the isotopic purity must be established through the synthetic method itself. Specialized analytical techniques, beyond routine NMR or LC-MS, may be required to precisely quantify the location and level of deuterium incorporation. acs.org
These challenges mean that the development of a synthesis for a compound like this compound requires careful selection of reagents and optimization of reaction conditions to maximize isotopic purity and minimize impurities. acs.orgmusechem.com
Considerations for Large-Scale Synthesis of Deuterated Compounds
Transitioning the synthesis of a deuterated compound like 3-Dehydroretinol Acetate-d3 from a laboratory scale to large-scale industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key considerations include:
Process Optimization and Scalability: A synthetic route that is efficient on a small scale may not be directly translatable to a large-scale process. Each step of the synthesis must be optimized to maximize yield, minimize reaction times, and reduce the use of expensive or hazardous reagents. For retinoids, maintaining the stereochemistry of the double bonds is critical, and reaction conditions must be carefully controlled to prevent isomerization. nih.gov The purification of the final product to remove any non-deuterated or partially deuterated impurities also needs to be scalable.
Good Manufacturing Practices (GMP) Compliance: The large-scale synthesis of compounds intended for research or potential pharmaceutical use must adhere to Good Manufacturing Practices (GMP). moravek.comisotope.com This involves stringent quality control and quality assurance measures at every stage of production, from raw material sourcing to final product packaging. This includes thorough documentation, process validation, and analytical testing to ensure the identity, purity, and isotopic enrichment of the final product. moravek.com
Analytical and Quality Control: Robust analytical methods are essential to verify the successful incorporation of deuterium and to quantify the isotopic purity of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²H NMR) and Mass Spectrometry (MS) are critical for determining the exact location and level of deuterium incorporation. nih.gov Establishing and validating these analytical methods is a key component of the quality control process in large-scale production. researchgate.net
Safety and Handling: The synthesis of complex organic molecules involves the use of potentially hazardous chemicals. A thorough safety assessment of the entire process is necessary to identify and mitigate any risks. This includes the safe handling of reagents, management of reaction exotherms, and proper disposal of chemical waste.
Table 2: Key Focus Areas for Scaling Up Deuterated Compound Synthesis
| Consideration | Key Objectives | Challenges |
|---|---|---|
| Cost Management | Minimize the cost of deuterated reagents and optimize solvent usage. syngeneintl.com | High cost of high-purity deuterated starting materials. |
| Process Chemistry | Develop a robust, reproducible, and high-yield synthetic route. Maintain stereochemical integrity. pharmaceutical-technology.com | Potential for side reactions and isomerization at larger scales. Purification challenges. |
| Regulatory Compliance | Adhere to GMP guidelines for all stages of manufacturing. ckisotopes.com | Stringent documentation and validation requirements. |
| Quality Control | Ensure high isotopic and chemical purity of the final product. nih.gov | Accurate quantification of deuterium incorporation and identification of isotopic impurities. nih.gov |
| Safety | Implement safe handling procedures for all chemicals and reactions. | Managing potential hazards associated with large-scale chemical reactions. |
Rigorous Analytical Characterization and Quantification Techniques
Spectroscopic Confirmation of Deuterium (B1214612) Labelingrsc.orgnih.gov
Spectroscopic methods are indispensable for verifying the successful incorporation of deuterium atoms into the 3-Dehydro Retinol (B82714) Acetate (B1210297) molecule. These techniques provide detailed information about the molecular structure and the specific location of the isotopic labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positionrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the isotopic enrichment and the precise position of deuterium atoms within the 3-Dehydro Retinol Acetate-d3 molecule. rsc.org Deuterium (²H) NMR spectroscopy can directly detect the deuterium nuclei, providing signals that correspond to their chemical environment. nih.govresearchgate.net This allows for the unambiguous confirmation that the deuterium labeling has occurred at the intended C20 position.
Furthermore, ¹H NMR spectroscopy is used to assess the degree of deuteration by observing the disappearance or reduction in the intensity of the proton signal at the site of isotopic substitution. rsc.org By comparing the integration of the remaining proton signals with those of the non-deuterated standard, a quantitative measure of isotopic enrichment can be achieved. This dual-spectroscopic approach ensures the structural integrity of the molecule and verifies the high isotopic purity required for its intended applications. rsc.org
Table 1: Representative NMR Data for Deuterium Labeling Confirmation
| Spectroscopic Technique | Parameter | Observation for this compound | Interpretation |
| ¹H NMR | Signal at C20-H | Significant reduction or absence of the proton signal. | Successful substitution of hydrogen with deuterium at the C20 position. |
| Integration Comparison | Ratio of C20-H signal to other stable proton signals is significantly lower than in the non-labeled compound. | Provides a quantitative estimate of the high isotopic enrichment. | |
| ²H NMR | Signal corresponding to C20-D | Presence of a distinct resonance signal in the expected chemical shift region. | Direct confirmation of the presence and chemical environment of the deuterium label. |
High-Resolution Mass Spectrometry for Isotopic Purity Verificationrsc.orgnih.gov
High-Resolution Mass Spectrometry (HR-MS) is a critical technique for verifying the isotopic purity of this compound. nih.govresearchgate.net This method provides an extremely accurate mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the deuterated and non-deuterated species. nih.gov
By analyzing the mass spectrum, the relative abundance of the d3-labeled compound compared to any residual d0, d1, or d2 species can be precisely determined. nih.gov This is crucial for establishing the isotopic enrichment, which is a key parameter for its use as an internal standard in quantitative mass spectrometry-based assays. rsc.org The high resolving power of HR-MS ensures that the measured mass accurately reflects the elemental composition, confirming both the identity of the compound and its deuteration state. researchgate.net
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Expected Exact Mass (m/z) | Observed Mass (m/z) | Interpretation |
| [M+H]⁺ of 3-Dehydro Retinol Acetate (d0) | 327.2318 | - | Indicates the abundance of the non-deuterated compound. |
| [M+H]⁺ of this compound | 330.2505 | Matches expected mass with high accuracy. | Confirms the presence and high purity of the d3-labeled compound. |
Chromatographic Method Development for 3-Dehydro Retinol Acetate-d3iastate.edunih.govnih.govmdpi.comjfda-online.com
The development of robust chromatographic methods is essential for the separation and quantification of this compound in various matrices. These methods are designed to provide high selectivity, sensitivity, and reproducibility.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Developmentthermofisher.comthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of this compound. thermofisher.com This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com
The choice of mobile and stationary phases is critical for achieving optimal chromatographic separation of this compound from other related retinoids and potential matrix interferences. rjptonline.org Given the lipophilic nature of retinoids, reversed-phase chromatography is commonly employed. formosapublisher.orgresearchgate.net
C18 and C30 stationary phases are frequently used for the analysis of vitamin A and its analogs. nih.govnih.gov C30 columns, in particular, can offer enhanced separation of structurally similar isomers. nih.gov The mobile phase typically consists of a mixture of organic solvents such as methanol, acetonitrile (B52724), or ethanol, and water, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization efficiency and peak shape. thermofisher.comnih.govsielc.com Gradient elution is often necessary to achieve the separation of a wide range of retinoids with varying polarities. nih.govsielc.com
Table 3: Typical LC Parameters for this compound Analysis
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 or C30 reversed-phase column | Provides good retention and separation of lipophilic retinoids. researchgate.netnih.gov C30 can offer better resolution for isomers. nih.gov |
| Mobile Phase A | Water with 0.1% formic acid or ammonium acetate | Aqueous component for reversed-phase separation; additives aid in ionization. thermofisher.comnih.gov |
| Mobile Phase B | Methanol, acetonitrile, or a mixture thereof | Organic solvent to elute the analyte from the column. formosapublisher.org |
| Elution Mode | Gradient elution | Allows for the separation of compounds with a range of polarities in a single run. nih.gov |
In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis due to its exceptional sensitivity and selectivity. mdpi.comnih.gov The optimization of MRM transitions is a crucial step in method development for this compound.
This process involves the selection of a specific precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. For this compound, the precursor ion would be m/z 330.2. Upon collision-induced dissociation, a characteristic fragment ion is produced. A common fragmentation pathway for retinyl acetates involves the loss of the acetate group, resulting in a stable carbocation. bohrium.com The specific masses of the precursor and product ions are carefully selected and optimized to maximize the signal intensity and minimize background noise, ensuring highly reliable and accurate quantification. nih.gov
Table 4: Hypothetical Optimized MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| This compound | 330.2 | 271.2 | Optimized for maximum intensity | Precursor corresponds to the [M+H]⁺ of the deuterated molecule. Product ion likely corresponds to the loss of the acetate group. |
| 3-Dehydro Retinol Acetate (d0) | 327.2 | 269.2 | Optimized for maximum intensity | Used for quantifying the non-deuterated analog. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of deuterated retinoids like this compound, particularly in isotope dilution studies. This method is often employed to determine the enrichment of labeled retinol in biological samples, which is crucial for assessing vitamin A body stores. nih.govresearchgate.netnih.gov
The process typically involves the extraction of retinol from the sample matrix, followed by derivatization to increase volatility and improve chromatographic performance. researchgate.netnih.gov A common derivatization agent is O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing trimethylchlorosilane, which converts retinol into its trimethylsilyl (B98337) ether derivative. researchgate.netnih.gov
The derivatized sample is then introduced into the GC system, where it is separated on a capillary column, such as a DB-1 stationary phase. researchgate.netfao.org The separated compounds are subsequently ionized and detected by the mass spectrometer. Electron capture negative chemical ionization (ECNCI) is a particularly sensitive technique for this purpose, capable of detecting enrichment levels as low as 0.01% in a 200-microliter serum sample. fao.org While ECNCI may not produce a molecular ion for the derivatized retinol, it generates specific fragment ions that can be used for quantification. fao.org For instance, natural retinol TMS ether produces a fragment at m/z 268, while its octadeuterated counterpart shows a fragment at m/z 276. fao.org
Isotope dilution methods using GC-MS have been successfully applied to evaluate the total body stores of vitamin A in rats by analyzing the deuterium-to-hydrogen ratio in plasma retinol after administration of deuterated retinyl acetate. nih.gov This approach provides a valuable tool for nutritional assessment in populations with potentially negligible vitamin A stores. nih.gov
Interactive Data Table: GC-MS Parameters for Deuterated Retinoid Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Derivatization Agent | O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane | researchgate.netnih.gov |
| Capillary Column | DB-1 methyl siloxane | researchgate.net |
| Ionization Technique | Electron Capture Negative Chemical Ionization (ECNCI) | nih.govfao.org |
| Carrier Gas | Helium | researchgate.netnih.gov |
| Ionization Agent | Methane | researchgate.netnih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages for the analysis of this compound, providing enhanced resolution and sensitivity compared to conventional HPLC. nih.gov This is particularly critical for separating the various geometric isomers of retinoids and distinguishing them from other endogenous compounds in complex biological matrices. nih.govnih.gov
The enhanced separation power of UHPLC is achieved through the use of columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and pressures, resulting in faster analysis times and sharper peaks. nih.gov For retinoid analysis, columns such as C18 and specialized amide columns are often employed. nih.govresearchgate.net For instance, an Ascentis Express RP Amide column has been shown to provide the specific separation capacity needed for various retinoic acid isomers. nih.gov
A typical UHPLC method for retinoids involves a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with methanol). nih.gov The gradient program is optimized to achieve the best possible resolution for all target analytes. mdpi.com The use of a column heater can further improve peak shape and reproducibility. nih.gov
When coupled with tandem mass spectrometry (MS/MS), UHPLC becomes a highly sensitive and selective technique for quantifying retinoids at endogenous levels. nih.gov The use of isotope-labeled internal standards, such as this compound, is essential for accurate quantification, as it compensates for variations in sample preparation and matrix effects. nih.gov
Method Validation for Quantitative Analysis in Research Matrices
The validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data for this compound in research matrices. nih.gov This process involves a comprehensive evaluation of several key parameters.
Linearity, Range, and Sensitivity Determination (LOD, LOQ)
Establishing the linearity of an analytical method is crucial for accurate quantification. This is achieved by analyzing a series of standard solutions of this compound at different concentrations to generate a calibration curve. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, with a value greater than 0.99 indicating a good linear relationship between concentration and response. researchgate.netnih.gov The linear range defines the concentrations over which the method is accurate and precise. For retinoids, linear ranges can span several orders of magnitude. nih.govnih.gov
The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, often defined as a signal-to-noise ratio of 3:1. nih.gov The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically defined by a signal-to-noise ratio of 10:1. nih.gov For sensitive LC-MS/MS methods, LODs for retinoids can be in the low femtomole range. nih.gov
Interactive Data Table: Typical Sensitivity Parameters for Retinoid Analysis
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (r²) | > 0.999 | researchgate.netnih.gov |
| LOD (LC-MS/MS) | 10 fmol | nih.gov |
| LOQ (LC-MS/MS) | 20 fmol | nih.gov |
| LOD (HPLC-UV-Vis) | 0.10 µg/mL (for retinol) | researchgate.net |
| LOQ (HPLC-UV-Vis) | 0.34 µg/mL (for retinol) | researchgate.net |
Precision and Accuracy Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value. researchgate.net
For bioanalytical methods, precision is assessed at different levels: instrumental precision, intra-assay precision (repeatability), and inter-assay precision (reproducibility). nih.gov Instrumental CVs are typically low, in the range of 0.5–2.9%. nih.gov Intra-assay and inter-assay CVs for retinoid analysis are generally expected to be below 15%. nih.gov
Accuracy is determined by analyzing samples with known concentrations of the analyte and comparing the measured values to the nominal values. It is often expressed as the percentage of recovery. Satisfactory recovery for retinoids generally falls within the range of 85-115%. researchgate.net
Selectivity and Isomeric Resolution from Endogenous Compounds
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is particularly challenging for this compound due to the presence of structurally similar endogenous retinoids and their various isomers. nih.govacs.org
High-resolution chromatographic techniques like UHPLC are essential for achieving the necessary selectivity. nih.gov The choice of the stationary phase is critical; for instance, C30 columns are known for their shape selectivity, which can aid in the separation of geometric isomers. hplc.eu Normal phase HPLC can also provide excellent resolution for retinoid isomers. nih.govacs.org
The selectivity of the method is further enhanced by using a mass spectrometer as the detector, which can distinguish compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govacs.org The use of an internal standard, such as a stable isotope-labeled version of the analyte, is crucial for confirming extraction efficiency and monitoring for any handling-induced isomerization. nih.gov
Stability Studies and Mitigation of Isomerization
Retinoids, including this compound, are known to be sensitive to light, heat, and oxygen, which can lead to degradation and isomerization. who.intmassey.ac.nz Therefore, stability studies are a critical component of method validation. These studies assess the stability of the analyte in the biological matrix under different storage and handling conditions, such as freeze-thaw cycles and long-term storage.
To mitigate degradation and isomerization, several precautions must be taken. All procedures, from sample collection to analysis, should be performed under yellow or red light to prevent photo-induced isomerization. who.intnih.gov Samples should be stored at low temperatures (e.g., -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. who.int The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents can also help to prevent degradation during sample preparation. mdpi.com It is also important to protect samples from light during autosampler storage. nih.gov
Mechanistic Investigations of Retinoid Biochemistry in Model Systems
Elucidation of Enzymatic Transformation Pathways (In Vitro and Preclinical Models)
The metabolic journey of 3-dehydroretinol acetate (B1210297) begins with its conversion to biologically active forms through a series of enzymatic reactions. These pathways are critical for understanding its physiological roles and potential as a modulator of retinoid signaling.
The conversion of retinol (B82714) to 3-dehydroretinol (Vitamin A2) is a key metabolic step observed in various tissues, including the skin and liver. nih.govdocumentsdelivered.com This transformation is catalyzed by a desaturase enzyme that introduces a double bond into the ionone (B8125255) ring of the retinoid molecule. Specifically, the mitochondrial P450 enzyme, CYP27C1, has been identified as being responsible for this 3,4-desaturation activity. mdpi.com
Once formed, 3-dehydroretinol undergoes further oxidation, mirroring the metabolism of retinol. This two-step process is mediated by distinct families of enzymes:
Retinol Dehydrogenases (RDHs) : These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) and alcohol dehydrogenase (ADH) superfamilies, catalyze the reversible oxidation of 3-dehydroretinol to 3-dehydroretinal. mdpi.comnih.gov Members of the RDH family, such as RDH10, and various ADH isoenzymes are known to process retinol and its analogs. nih.govresearchgate.net
Retinal Dehydrogenases (RALDHs) : This family of enzymes, primarily aldehyde dehydrogenases (ALDHs), is responsible for the irreversible oxidation of 3-dehydroretinal to 3-dehydroretinoic acid, the ultimate biologically active metabolite that interacts with nuclear receptors. nih.gov
The reverse reaction, the reduction of retinaldehyde back to retinol, is also a crucial control point in retinoid homeostasis and is catalyzed by retinaldehyde reductases. nih.govnih.gov
| Enzyme Family | Function | Metabolic Step | Example Members |
|---|---|---|---|
| Cytochrome P450 | Desaturation | Retinol → 3-Dehydroretinol | CYP27C1 mdpi.com |
| Retinol Dehydrogenases (RDH) / Alcohol Dehydrogenases (ADH) | Oxidation (Reversible) | 3-Dehydroretinol ⇌ 3-Dehydroretinal | RDH10, ADH4 nih.govresearchgate.netwikipedia.org |
| Retinal Dehydrogenases (RALDH) | Oxidation (Irreversible) | 3-Dehydroretinal → 3-Dehydroretinoic Acid | ALDH family nih.gov |
| Retinaldehyde Reductases | Reduction | 3-Dehydroretinal → 3-Dehydroretinol | DHRS3 nih.gov |
The acetate group in 3-Dehydro Retinol Acetate serves a critical function in the compound's stability and metabolic processing. Retinyl esters, including acetates and palmitates, are the primary storage forms of vitamin A in the body. nih.goveuropa.eu The esterification of the retinol hydroxyl group protects the molecule from degradation and oxidation, making retinyl acetate slightly more stable than its corresponding alcohol form. europa.euwho.int
Preclinical studies in rat models have demonstrated the metabolic fate of related retinoid acetates. When administered orally, retro-3-dehydroretinyl acetate is first hydrolyzed in the intestine to release retro-3-dehydroretinol. nih.govnih.gov This free alcohol is then isomerized to 3-dehydroretinol, absorbed by intestinal cells, and subsequently re-esterified, primarily with long-chain fatty acids like palmitate, before being transported to the liver for storage. nih.govnih.gov This process of de-esterification followed by re-esterification is a common pathway for dietary retinyl esters and is essential for their absorption and systemic transport.
The enzymes involved in retinoid metabolism exhibit varying degrees of substrate specificity. Retinol dehydrogenases of the SDR superfamily can often metabolize various retinoid isomers, including all-trans and cis forms. wikipedia.orgnih.gov For instance, RDH12 is known to act on both cis- and trans-retinoid isomers. wikipedia.org
While specific kinetic data for 3-dehydroretinol with every human enzyme are not fully detailed, studies on the broader family of ADH enzymes show their significant role in retinol oxidation. researchgate.net Furthermore, research has shown that 3,4-didehydroretinol can act as a competitive inhibitor of 3α-hydroxysteroid dehydrogenase, indicating its ability to interact with the active sites of enzymes involved in steroid and retinoid metabolism. wikipedia.org The interplay and substrate competition between different retinoids and steroids for the same enzymes are important factors in regulating their respective metabolic pathways. nih.gov
Investigation of Receptor-Ligand Interactions (In Vitro)
The biological effects of 3-dehydroretinol are not exerted by the alcohol form itself, but by its oxidized metabolite, 3-dehydroretinoic acid. This active ligand modulates gene expression by binding to specific nuclear receptors.
The retinoid signaling pathway is primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with α, β, and γ subtypes. wikipedia.org These receptors function as ligand-activated transcription factors that, upon binding to an active retinoid, regulate the expression of target genes. wikipedia.org
In vitro binding and transactivation assays have clarified the receptor specificity of 3-dehydroretinoic acid isomers:
All-trans-3,4-didehydroretinoic acid acts as a ligand for RARs. It efficiently activates chimeric GAL4-RAR receptors but does not interact with or activate RXRs. nih.gov
9-cis-3,4-didehydroretinoic acid , in contrast, is a ligand for both RARs and RXRs, capable of binding to and activating both receptor types. nih.gov
This mirrors the specificity of the more common retinoic acid isomers, where all-trans-retinoic acid is specific to RARs, and 9-cis-retinoic acid can activate both receptor families. nih.gov The ability of 9-cis forms of didehydroretinoids to activate the RXR pathway expands their potential biological effects, as RXRs are crucial heterodimerization partners for many other nuclear receptors. nih.govnih.gov
| Ligand | Binds to RARs | Binds to RXRs | Reference |
|---|---|---|---|
| All-trans-Retinoic Acid | Yes | No | nih.gov |
| 9-cis-Retinoic Acid | Yes | Yes | nih.gov |
| All-trans-3,4-didehydroretinoic acid | Yes | No | nih.gov |
| 9-cis-3,4-didehydroretinoic acid | Yes | Yes | nih.gov |
The binding of an agonist ligand, such as 3-dehydroretinoic acid, into the ligand-binding pocket (LBP) of an RAR or RXR induces a critical conformational change in the receptor's structure. This structural rearrangement is the basis of transcriptional activation. nih.gov
A key event is the repositioning of the C-terminal helix, known as helix 12 or the Activation Function 2 (AF-2) helix. nih.govsemanticscholar.org In the absence of a ligand, helix 12 is often in a position that favors the binding of corepressor proteins. Upon agonist binding, helix 12 swings to cap the LBP, creating a new molecular surface. nih.gov This "active" conformation promotes the dissociation of corepressors and facilitates the recruitment of coactivator proteins. wikipedia.org These coactivators then bridge the receptor to the general transcription machinery, initiating gene expression. This mechanism, involving the repositioning of helix 12 and the subsequent exchange of corepressors for coactivators, is a conserved feature of nuclear receptor activation and is the presumed mechanism by which 3-dehydroretinoic acid exerts its genomic effects. nih.govsemanticscholar.orgcapes.gov.br
Co-activator and Co-repressor Recruitment Dynamics
The biological activities of retinoids are predominantly mediated by nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors function as ligand-dependent transcription factors that, upon binding to their cognate ligands, undergo conformational changes leading to the recruitment of co-activator or the dismissal of co-repressor complexes.
In the absence of a ligand, RAR-RXR heterodimers are often bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In this unliganded state, the receptors are typically associated with co-repressor complexes, such as the Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). These co-repressors recruit histone deacetylases (HDACs), which catalyze the removal of acetyl groups from histones, leading to a condensed chromatin structure that represses gene transcription.
Upon the binding of an active retinoid ligand, such as all-trans-retinoic acid or, by extension, 3-dehydroretinoic acid derived from 3-Dehydroretinol acetate, the receptor undergoes a significant conformational change. This alteration disrupts the binding interface for co-repressors, causing their dissociation from the receptor complex. Subsequently, this new conformation promotes the recruitment of co-activator complexes. These co-activator complexes often possess histone acetyltransferase (HAT) activity, which acetylates histones, leading to a more open chromatin structure that facilitates the assembly of the transcription machinery and initiation of gene expression. The dynamic exchange of co-repressors for co-activators is a critical step in the activation of retinoid-responsive genes.
Table 1: Key Proteins in Retinoid Receptor Co-factor Recruitment
| Protein Type | Examples | Function in Retinoid Signaling |
| Nuclear Receptors | RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ | Ligand-dependent transcription factors that bind to DNA. |
| Co-repressors | NCoR, SMRT | Recruit HDACs to repress gene transcription in the absence of ligand. |
| Co-activators | p300/CBP, SRC/p160 family | Possess HAT activity or recruit other enzymes to activate gene transcription upon ligand binding. |
| Associated Enzymes | HDACs, HATs | Modify chromatin structure by deacetylating or acetylating histones, respectively. |
Modulation of Gene Expression and Cellular Signaling in Cell Culture Models
Cell culture models are indispensable for dissecting the specific effects of retinoids on gene expression and cellular signaling cascades. The metabolic conversion of 3-Dehydroretinol acetate to 3-dehydroretinoic acid within these cells would initiate a signaling cascade culminating in altered gene expression profiles and cellular phenotypes.
Transcriptomic analyses, such as microarray and RNA-sequencing, have been instrumental in identifying the vast network of genes regulated by retinoids. Upon treatment of cultured cells with a retinoid, hundreds of genes can be either up- or downregulated. These genes are involved in a wide array of cellular functions, including cell cycle control, apoptosis, differentiation, and metabolism.
For instance, a common target gene upregulated by retinoic acid is the gene encoding for the retinoic acid receptor beta (RARβ), which often serves as a positive feedback mechanism. Other well-documented retinoid-responsive genes include those encoding for cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs), which are involved in the intracellular transport and metabolism of retinoids. nih.gov The specific set of genes regulated by 3-dehydroretinoic acid would be expected to largely overlap with those regulated by all-trans-retinoic acid, though potential differences in receptor binding affinity and metabolic stability could lead to subtle variations in the transcriptomic profile.
Table 2: Examples of Retinoid-Responsive Genes
| Gene | Function | Typical Regulation by Retinoids |
| RARB | Retinoic Acid Receptor Beta | Upregulated |
| CYP26A1 | Retinoic Acid Catabolizing Enzyme | Upregulated |
| HOXA1 | Homeobox Protein | Upregulated |
| p21 (CDKN1A) | Cell Cycle Inhibitor | Upregulated |
| CRABP2 | Cellular Retinoic Acid-Binding Protein II | Upregulated |
Beyond the direct recruitment of chromatin-modifying enzymes by nuclear receptors, retinoid signaling is intricately linked to broader epigenetic modifications. nih.gov These modifications include changes in DNA methylation and histone modification patterns that can lead to long-term alterations in gene expression.
Retinoic acid has been shown to influence the epigenetic landscape of cells. nih.gov For example, the recruitment of HATs by liganded RAR-RXR heterodimers leads to histone acetylation, an epigenetic mark associated with active transcription. Conversely, the HDAC activity recruited by unliganded receptors contributes to an epigenetically silenced state. Furthermore, there is evidence that retinoids can influence DNA methylation patterns, although the precise mechanisms are still under investigation. These epigenetic changes are crucial for the stable changes in gene expression required for processes like cellular differentiation, which are often induced by retinoids.
Table 3: Epigenetic Modifications in Retinoid Signaling
| Epigenetic Mark | Enzymes Involved | Effect on Transcription | Association with Retinoid State |
| Histone Acetylation | HATs, HDACs | Activation | Ligand-bound RAR/RXR |
| Histone Methylation | Histone Methyltransferases, Histone Demethylases | Activation or Repression | Context-dependent |
| DNA Methylation | DNA Methyltransferases, TET Enzymes | Generally Repression | Emerging evidence of influence |
Non-Receptor Mediated Biochemical Interactions
While the genomic actions of retinoids through nuclear receptors are well-established, there is a growing body of evidence for non-receptor mediated or non-genomic actions. These effects occur rapidly and are not dependent on gene transcription or protein synthesis.
Isotopic Tracing and Metabolic Flux Analysis in Preclinical Research
Design and Application of Stable Isotope Tracing Studies
Stable isotope tracing with 3-Dehydro Retinol (B82714) Acetate-d3 is designed to provide unambiguous, quantitative insights into metabolic dynamics. By introducing the labeled compound into a biological system, researchers can track the movement and transformation of the molecule with high precision, overcoming the challenge of distinguishing it from pre-existing, chemically identical compounds.
The retina is a site of intense and highly specialized retinoid metabolism, known as the visual cycle, which is essential for vision. nih.gov Ex vivo preparations of retinal tissue, such as retinal pigment epithelium (RPE) cells, offer a controlled environment to study these pathways. In a typical study, these tissue preparations are incubated with 3-Dehydro Retinol Acetate-d3.
Following incubation, the tissue is extracted and analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). The deuterium (B1214612) label allows for the clear identification of metabolites derived from the administered tracer. For instance, the initial hydrolysis of this compound would yield deuterated acetic acid and 3-dehydroretinol. Subsequent enzymatic reactions in the retinal tissue, such as oxidation by retinol dehydrogenases, would produce 3-dehydroretinal containing the isotopic label. nih.gov This approach allows researchers to map the metabolic sequence and identify the activity of specific enzymes within the retinal tissue. Studies on related compounds have shown that retinol can be converted to 3-dehydroretinol in tissues, a key conversion that can be traced with labeled precursors. nih.gov
In preclinical animal models, such as rats, this compound is used to perform detailed Absorption, Distribution, Metabolism, and Elimination (ADME) studies. After administration, the labeled compound's journey through the body can be meticulously tracked.
Research on analogous compounds like 3-dehydroretinal shows that when administered orally, it is reduced in the intestine and subsequently esterified before being transported to the liver for storage, primarily as fatty acid esters. nih.govnih.gov Using this compound, researchers can quantify its absorption rate from the gastrointestinal tract. By analyzing blood, liver, kidney, and other tissue samples at various time points, a comprehensive distribution profile can be established. nih.gov The d3-label makes it possible to measure the concentration of the administered compound and its subsequent metabolites, revealing key distribution patterns, such as the high accumulation in the liver. For example, studies have found a linear relationship between the concentrations of 3-dehydroretinol in the blood and the liver of rats. nih.govnih.gov
A significant advantage of using stable isotope tracers is the ability to discover and identify previously unknown metabolites. As the administered this compound is metabolized, the resulting products will carry the d3 isotopic signature. When tissue or plasma extracts are analyzed by mass spectrometry, any molecule containing this signature is flagged as being derived from the tracer. This method facilitates the identification of novel downstream products of the 3-dehydroretinoid pathway.
For example, if 3-dehydroretinol undergoes further oxidation or conjugation reactions, the resulting novel metabolites can be isolated and their structures elucidated. This approach has been used in broader metabolomic studies to identify various retinoid metabolites and associate them with specific biological states. mdpi.com The quantification of these newly identified metabolites provides a more complete picture of the metabolic fate of 3-dehydroretinoids.
Quantitative Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. The use of stable isotope tracers like this compound is central to 13C-MFA or, in this case, Deuterium-MFA, providing the data needed to calculate these fluxes. nih.gov
After administering this compound, the key experimental output for MFA is the measurement of the isotopic enrichment in downstream metabolites. By quantifying the proportion of molecules that contain the d3 label in each metabolite pool, researchers can understand how the tracer flows through the pathway.
For instance, in a study using a deuterated retinyl acetate (B1210297) in a swine model, the percentage of deuteration was measured in various retinoid pools over time. nih.gov A similar approach with this compound would yield data on the rate of its conversion to 3-dehydroretinol, its subsequent esterification in the liver, and its mobilization and uptake by target tissues like the retina. nih.gov This quantitative data is critical for understanding the dynamics of the system.
The table below illustrates hypothetical data on isotopic enrichment in a preclinical model, demonstrating how the d3 label from this compound is incorporated into downstream retinoid pools in different tissues over time.
| Metabolite | Tissue | Isotopic Enrichment (%) at 24h | Isotopic Enrichment (%) at 72h |
|---|---|---|---|
| 3-Dehydroretinyl esters-d3 | Liver | 65 | 85 |
| 3-Dehydroretinol-d3 | Plasma | 50 | 70 |
| 3-Dehydroretinal-d3 | Retina | 30 | 55 |
| 3-Dehydroretinoic acid-d3 | Kidney | 15 | 35 |
The isotope distribution data serves as the foundation for reconstructing and modeling the retinoid metabolic network. By fitting the measured isotopic enrichment patterns to a computational model of retinoid metabolism, the rates of individual enzymatic reactions can be calculated. researchgate.net This process involves creating a stoichiometric model that includes all known reactions in the pathway.
The flux values obtained from this analysis provide a dynamic view of the metabolic network, revealing how the network responds to various stimuli or genetic modifications. It allows researchers to identify potential bottleneck steps or regulatory control points within the pathway. nih.gov For example, by quantifying the flux from 3-dehydroretinol to 3-dehydroretinyl esters in the liver versus its release into circulation, the model can provide insights into the regulation of retinoid storage and mobilization. researchgate.net This quantitative, systems-level understanding is essential for comprehending the intricate regulation of retinoid homeostasis.
Measurement of Turnover Rates and Flux Rates
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research, enabling the precise measurement of metabolite turnover and flux rates in vivo. While specific preclinical research detailing the use of this compound for these measurements is not extensively documented in publicly available literature, the principles of its application are well-established through studies with other deuterated and isotopically labeled retinoids. This section will elucidate the established methodologies for how this compound would be theoretically applied in preclinical settings to quantify the dynamics of vitamin A2 metabolism.
Principles of Isotopic Tracing with this compound
Isotopic tracing with this compound involves the introduction of this labeled compound into a biological system and monitoring the appearance and disappearance of the deuterium-labeled (d3) and unlabeled (d0) forms of 3-dehydro retinol and its metabolites over time. The deuterium atoms act as a tracer that allows for the differentiation between the exogenously administered compound and the endogenous pool. By employing sensitive analytical techniques such as mass spectrometry, researchers can determine the rate at which the endogenous pool is being replaced by the labeled counterpart, which is the essence of turnover rate measurement.
Flux rate, or the rate of flow through a metabolic pathway, can also be determined. By tracking the appearance of the deuterium label in downstream metabolites of 3-dehydro retinol, the rate of conversion from the precursor to the product can be quantified. This provides a dynamic view of specific enzymatic or pathway activities under various physiological or pathological conditions.
Illustrative Research Findings and Data
In the absence of direct published data for this compound, we can consider hypothetical preclinical studies based on established paradigms with other labeled retinoids. For instance, a study could be designed to investigate the impact of a particular diet or pharmacological agent on vitamin A2 turnover in a rodent model.
Hypothetical Study Design:
A cohort of preclinical models, for example, Sprague-Dawley rats, would be administered a single dose of this compound. Plasma samples would then be collected at multiple time points. The concentrations of labeled (d3) and unlabeled (d0) 3-dehydro retinol would be quantified using liquid chromatography-mass spectrometry (LC-MS).
The turnover rate can be calculated from the decay curve of the labeled-to-unlabeled ratio. The flux of 3-dehydro retinol through a specific metabolic pathway, such as its conversion to 3,4-didehydro-retinoic acid, could be assessed by measuring the appearance of the d3 label in the metabolite.
Below are interactive data tables illustrating the type of data that would be generated from such a study.
Table 1: Hypothetical Plasma Concentrations of Labeled and Unlabeled 3-Dehydro Retinol Post-Administration of this compound in a Preclinical Model
| Time Point (hours) | Concentration of 3-Dehydro Retinol-d3 (ng/mL) | Concentration of 3-Dehydro Retinol-d0 (ng/mL) | Ratio (d3/d0) |
| 1 | 50.2 | 15.5 | 3.24 |
| 4 | 35.8 | 16.1 | 2.22 |
| 8 | 22.1 | 15.8 | 1.40 |
| 12 | 14.5 | 16.3 | 0.89 |
| 24 | 5.3 | 15.9 | 0.33 |
| 48 | 1.2 | 16.0 | 0.08 |
This table presents hypothetical data to illustrate the expected decline in the plasma concentration of the labeled compound and the corresponding change in the ratio of labeled to unlabeled 3-dehydro retinol over time.
From this data, the plasma turnover rate of 3-dehydro retinol can be determined by fitting the decay of the d3/d0 ratio to a pharmacokinetic model.
Table 2: Illustrative Flux Rate Measurement: Appearance of Deuterium Label in a Downstream Metabolite
| Time Point (hours) | Concentration of 3,4-didehydro-retinoic acid-d3 (ng/g tissue) |
| 1 | 0.5 |
| 4 | 2.1 |
| 8 | 4.8 |
| 12 | 6.5 |
| 24 | 7.2 |
| 48 | 6.8 |
This table provides an illustrative example of how the appearance of the deuterium label in a key metabolite, 3,4-didehydro-retinoic acid, would be measured in a target tissue. The rate of increase of the labeled metabolite provides a direct measure of the metabolic flux through that specific conversion pathway.
These detailed measurements of turnover and flux rates are critical in preclinical research. They allow for a quantitative understanding of how disease states, genetic modifications, or therapeutic interventions affect the metabolic pathways involving vitamin A2. While the direct application of this compound for these purposes awaits specific published research, its utility is strongly supported by the extensive use of other isotopically labeled molecules in metabolic flux analysis.
Computational Modeling and Structural Biology Applications
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how ligands like 3-Dehydro Retinol (B82714) Acetate-d3 interact with their protein targets.
Prediction of Binding Modes and Affinities for Retinoid Receptors
Molecular docking simulations are pivotal for predicting how 3-Dehydro Retinol Acetate-d3 fits within the binding pockets of various retinoid-binding proteins (RBPs) and nuclear receptors (RARs and RXRs). The process involves generating a multitude of possible conformations of the ligand within the receptor's active site and scoring them based on factors like intermolecular energies, including electrostatic and van der Waals interactions.
Studies on similar retinoids have shown that binding orientation can differ significantly depending on the protein family and subcellular location. nih.govplos.org For instance, within extracellular retinoid-binding proteins, the β-ionone ring of the ligand is typically positioned in the center of the protein's β-barrel structure, with the tail extending towards the solvent. plos.org In contrast, the orientation is often reversed in intracellular proteins like cellular retinoid-binding proteins (CRBPs). nih.govplos.org For this compound, docking simulations would predict its specific orientation, identifying key amino acid residues that form hydrogen bonds and hydrophobic interactions, which are crucial for stabilizing the complex. researchgate.net The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), can be estimated from these simulations, providing a quantitative measure of the ligand-receptor interaction strength. nih.gov
Table 1: Hypothetical Docking Results for this compound with Retinoid Receptors This table presents illustrative data based on typical outcomes from molecular docking studies of retinoid analogs.
| Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| CRBP I | -9.8 | Gln108, Arg132, Tyr134 | Hydrogen Bond, Hydrophobic |
| RAR-γ | -11.2 | Arg278, Ser289, Arg413 | Hydrogen Bond, Pi-Alkyl |
| RXR-α | -10.5 | Arg316, Leu436 | Electrostatic, Hydrophobic |
Analysis of Conformational Dynamics of this compound
The biological function of a flexible molecule like this compound is intrinsically linked to its conformational dynamics. Computational techniques, particularly molecular dynamics (MD) simulations, are used to explore the molecule's configurational space. mpg.de A powerful method for analyzing these complex dynamics is the essential dynamics (ED) technique. mpg.de
ED analysis can simplify the high-dimensional movements of a molecule into a few key "essential" modes of motion, which often account for the majority of the total atomic fluctuations. mpg.de For retinoids, studies have shown that as few as three eigenvectors can describe approximately 80% of the conformational variance, capturing critical motions such as ring inversions and rotations around the C6–C7 bond. mpg.de This approach allows for the identification of the most stable, low-energy conformations and the energy barriers between them. mpg.de Such analyses for this compound would reveal its intrinsic flexibility and how this might be constrained upon binding to a receptor, a phenomenon described as a "spring" model where the protein forces the retinoid into a strained conformation. mpg.de
Molecular Dynamics Simulations of Retinoid-Binding Proteins
Molecular dynamics (MD) simulations provide a virtual microscope to observe the behavior of proteins and their ligands over time at an atomic level. nih.gov These simulations are crucial for understanding the dynamic nature of protein-ligand interactions, which static models like docking cannot fully capture. nih.gov
Elucidation of Ligand Entry and Exit Mechanisms
A key question in structural biology is how a ligand like this compound enters and exits the deeply buried binding pocket of a retinoid-binding protein. The binding cavities of CRBPs, for example, are shielded by a β-barrel structure, with access governed by a flexible "portal region" composed of loops. nih.gov MD simulations can model the dynamic "breathing" of the protein, revealing transient openings of this portal that allow the ligand to pass through.
These simulations can map the entire pathway of the ligand from the solvent into the binding site and back out, identifying intermediate states and energy barriers along the way. dovepress.com This provides insights into the kinetic parameters of binding and dissociation. nih.gov For retinoids, this process may involve direct transfer or "channeling" between a binding protein and a metabolizing enzyme, a mechanism that MD simulations can help to elucidate. nih.gov
Conformational Changes of Binding Proteins upon Ligand Association
The binding of a ligand to a protein is rarely a simple lock-and-key event. Often, the protein undergoes significant conformational changes to accommodate the ligand, a process known as "induced fit". khanacademy.org High-resolution structural studies and MD simulations of CRBPs have revealed that several regions of the protein become more rigid upon retinoid binding, while the unliganded (apo) protein exhibits higher backbone mobility.
Specifically, upon ligand association, significant conformational rearrangements occur in regions surrounding the entrance to the binding cavity. These can include the bending of α-helices and the repositioning of hairpin loops (e.g., βE-βF and βC-βD turns) and specific amino acid side chains. This flexibility in the apo-protein facilitates ligand interaction, while the more rigid holo-protein structure serves to protect the bound retinoid. nih.gov MD simulations can quantify these changes, for example, by calculating the root-mean-square fluctuation (RMSF) of protein residues in both the apo and holo states.
Table 2: Key Protein Regions in CRBPs Exhibiting Conformational Changes Upon Retinoid Binding
| Protein Region | Change Upon Ligand Binding | Functional Implication |
|---|---|---|
| Portal Region (β-loops) | Loops move to open/close the binding cavity entrance. | Governs ligand entry and exit. |
| α-Helix I / II | Increased structural dynamics or bending. | Facilitates ligand accommodation. |
| Binding Pocket Side Chains | Reorientation to form specific interactions. | Ensures binding affinity and specificity. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies for Retinoid Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (SMR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or metabolic fate, respectively. nih.govnih.gov These models are valuable for predicting the properties of new or untested compounds and for guiding the design of novel analogs with desired characteristics. nih.gov
Future Directions and Emerging Technologies in Deuterated Retinoid Research
Development of Novel High-Throughput Analytical Platforms
The development of novel high-throughput analytical platforms is crucial for accelerating research into deuterated retinoids. Traditional methods for analyzing stable isotope-labeled compounds can be time-consuming, limiting the number of samples that can be processed efficiently. nih.gov Modern drug discovery and metabolic research demand technologies that can rapidly and accurately quantify deuterated compounds in complex biological matrices. scdiscoveries.combmglabtech.com
Future platforms will likely integrate automated sample preparation, advanced separation techniques, and highly sensitive mass spectrometry. scdiscoveries.com Key advancements are expected in the following areas:
Automated Liquid Handling and Sample Preparation: Robotic systems are becoming increasingly integral to high-throughput screening (HTS). bmglabtech.com These systems can perform precise and reproducible sample extraction, derivatization, and dilution in 96-well or 384-well plate formats, significantly reducing manual labor and the potential for error. nih.gov For retinoid analysis, this automation can be adapted for procedures like solid-phase extraction to isolate deuterated retinoids from plasma or tissue homogenates.
Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone of stable isotope analysis. uu.nl Future platforms will leverage the speed and sensitivity of techniques like triple quadrupole and Orbitrap MS to develop high-throughput quantitative assays for deuterated retinoids. nih.govuu.nl These methods offer the specificity needed to distinguish between the deuterated tracer and its endogenous, non-labeled counterparts. nih.gov
Integrated Software Solutions: The large datasets generated by high-throughput platforms necessitate sophisticated software for data acquisition, processing, and analysis. nih.gov Emerging software platforms are being designed to automate the entire workflow of isotope-tracing experiments, from creating measurement methods in the mass spectrometer to correcting for natural isotope abundance and interpreting labeling data. nih.gov
The following table summarizes the key components of emerging high-throughput analytical platforms for deuterated retinoid research:
| Component | Description | Relevance to Deuterated Retinoid Analysis |
| Automated Sample Preparation | Robotic systems for liquid handling, extraction, and derivatization. | Increases throughput and reproducibility of retinoid extraction from biological samples. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Chromatographic systems that use smaller particle columns to achieve faster separation times and higher resolution. | Enables rapid separation of different retinoid isomers and their metabolites. |
| High-Resolution Mass Spectrometry (HRMS) | Techniques like Orbitrap MS and time-of-flight (TOF) MS that provide high mass accuracy and resolution. | Allows for precise quantification of deuterated and non-deuterated retinoids, even at low concentrations. |
| Integrated Data Analysis Software | Software that automates data processing, including peak integration, isotope correction, and statistical analysis. | Facilitates the rapid interpretation of large and complex datasets from isotope tracing studies. |
Integration of Omics Technologies (Metabolomics, Proteomics) with Isotopic Tracing
The integration of "omics" technologies, such as metabolomics and proteomics, with stable isotope tracing offers a powerful systems-level view of the biological effects of deuterated retinoids. This multi-omics approach moves beyond simple pharmacokinetic measurements to provide a more holistic understanding of how these compounds influence metabolic pathways and protein expression.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. When combined with isotopic tracers like 3-Dehydro Retinol (B82714) Acetate-d3, metabolomics can:
Trace Metabolic Fates: By tracking the incorporation of deuterium (B1214612) into various metabolites, researchers can elucidate the metabolic pathways of the deuterated retinoid.
Identify Novel Metabolites: Untargeted metabolomics can help identify previously unknown metabolites of the parent compound.
Assess Metabolic Flux: Isotope tracing can provide quantitative data on the rates of metabolic reactions, offering insights into how the deuterated retinoid perturbs cellular metabolism.
Proteomics , the large-scale study of proteins, can be integrated with isotopic tracing to understand how deuterated retinoids affect protein expression and function. This can reveal:
Changes in Protein Expression: Quantitative proteomics can identify proteins that are up- or down-regulated in response to treatment with a deuterated retinoid.
Alterations in Protein-Ligand Interactions: Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can probe changes in protein conformation upon binding to a deuterated retinoid, providing insights into its mechanism of action. acs.org
The synergy between omics and isotopic tracing allows for a deeper understanding of the biological system as a whole. For instance, a metabolomics study might reveal that a deuterated retinoid alters a specific metabolic pathway, while a concurrent proteomics study could show changes in the expression of enzymes involved in that same pathway.
Advanced Computational Approaches for Systems-Level Understanding of Retinoid Biology
Advanced computational approaches are becoming increasingly vital for interpreting the complex datasets generated from deuterated retinoid research. Systems biology, which seeks to understand the intricate interactions within a biological system, relies heavily on computational modeling. These approaches can be used to:
Model Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Mathematical models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated retinoids, as well as their effects on biological systems.
Construct and Analyze Biological Networks: Computational tools can be used to build networks of interacting genes, proteins, and metabolites. By integrating data from omics studies, these models can help to identify key nodes and pathways that are affected by deuterated retinoids.
Predict Biological Activity: Machine learning algorithms can be trained on existing data to predict the biological activity of novel deuterated retinoid analogues.
These computational models can help to generate new hypotheses that can then be tested experimentally, creating a virtuous cycle of in silico and in vitro/in vivo research.
Addressing Challenges in Deuterated Compound Synthesis and Application
Despite the promise of deuterated compounds, there remain significant challenges in their synthesis and application that future research will need to address.
Synthesis Challenges:
Site-Specific Deuteration: Introducing deuterium atoms at specific positions within a molecule with high isotopic purity can be synthetically challenging.
Isotopic Scrambling: During chemical synthesis, there is a risk of deuterium atoms moving to unintended positions within the molecule, which can complicate the interpretation of experimental results.
Cost and Availability: The synthesis of complex deuterated molecules can be expensive and time-consuming, limiting their accessibility for some researchers.
Application Challenges:
Kinetic Isotope Effects: The presence of deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). While this can be exploited to improve a drug's metabolic stability, it can also lead to unintended changes in its biological activity.
Analytical Complexity: The analysis of deuterated compounds requires specialized instrumentation and expertise, particularly for quantifying the degree and location of deuterium incorporation.
Future research will focus on developing more efficient and selective synthetic methods for producing deuterated compounds. Advances in catalysis and enzymatic synthesis are expected to play a key role in this area. Furthermore, the development of more sophisticated analytical techniques will be crucial for accurately characterizing these compounds and understanding their biological effects.
常见问题
Q. What analytical methods are recommended for quantifying 3-Dehydro Retinol Acetate-d3 in biological samples?
To quantify this compound, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal due to its high sensitivity for deuterated compounds. Calibration curves should be constructed using isotopic internal standards (e.g., Retinol-d5 or similar deuterated analogs) to correct for matrix effects and ionization variability . For tissue samples, homogenization in ethanol or hexane under inert gas (e.g., nitrogen) prevents oxidative degradation . Validation should include recovery rates (≥85%) and precision (CV <10%) across biological matrices .
Q. How does isotopic labeling (deuteration at position d3) influence the stability and detection of 3-Dehydro Retinol Acetate?
Deuteration at the d3 position reduces metabolic interference in tracer studies by increasing molecular mass, enabling discrimination from endogenous retinol derivatives during MS analysis . However, deuterium isotope effects may slightly alter reaction kinetics in enzymatic assays (e.g., retinol esterase activity), requiring calibration against non-deuterated controls . Stability studies indicate that deuterated forms should be stored in amber vials at −80°C under argon to prevent photoisomerization and hydrolysis .
Q. What synthesis protocols are validated for producing high-purity this compound?
Synthesis typically involves acid-catalyzed esterification of 3-Dehydro Retinol with deuterated acetic anhydride (CD3CO)2O under anhydrous conditions. Purification via silica gel chromatography (hexane:ethyl acetate gradient) achieves >98% purity, verified by NMR (1H and 13C) and LC-MS. Critical steps include protecting the hydroxyl group during deuteration and rigorous exclusion of oxygen to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic flux data involving this compound in in vivo vs. in vitro models?
Contradictions often arise from differences in tissue-specific esterase activity and compartmentalization. For in vivo studies, use compartmental modeling (e.g., SAAM II software) to account for hepatic vs. extrahepatic metabolism. In in vitro systems (e.g., hepatocyte cultures), supplement media with deuterated albumin to mimic physiological binding and improve tracer recovery . Normalize data to protein content or cell count to reduce variability .
Q. What experimental designs are optimal for tracking this compound’s role in retinoid signaling pathways?
Employ pulse-chase experiments with time-resolved LC-MS/MS to monitor deuterated retinol metabolites (e.g., retinaldehyde, retinoic acid). Combine with CRISPR-Cas9 knockout models (e.g., RARα/RXR mutants) to isolate specific signaling nodes. For transcriptional activity, pair with luciferase reporters under retinoic acid response elements (RAREs) . Statistical analysis should include ANOVA with post hoc correction for multiple comparisons .
Q. How can researchers address challenges in separating this compound from structural isomers during analysis?
Use chiral chromatography columns (e.g., Chiralpak IG-U) with a methanol/water mobile phase to resolve 3-dehydro isomers from 4-dehydro or all-trans analogs. Confirm peak identity via tandem MS fragmentation patterns (e.g., m/z transitions specific to deuterated acetate groups) . For complex matrices, pre-treatment with lipase inhibitors prevents artifactual isomerization during sample preparation .
Q. What strategies mitigate photodegradation of this compound in longitudinal studies?
Implement light-protected workflows (red-light conditions) and antioxidant additives (e.g., BHT at 0.01% w/v) in extraction buffers. Accelerated stability testing (40°C/75% RH) under ICH guidelines can model degradation kinetics, with LC-MS monitoring of degradation products like 3-dehydroretinaldehyde .
Methodological Resources
- Isotopic Standards : Use deuterated internal standards (e.g., Retinol-d5) for quantification .
- Statistical Tools : ANOVA with Tukey-Kramer post hoc tests for comparative studies ; compartmental modeling for kinetic data .
- Safety Protocols : Follow H333/P305+P351+P338 guidelines for handling to avoid inhalation/contact hazards .
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